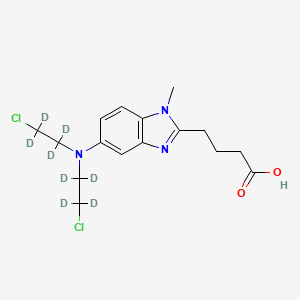

Bendamustine-d8

CAS No.:

Cat. No.: VC20242923

Molecular Formula: C16H21Cl2N3O2

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21Cl2N3O2 |

|---|---|

| Molecular Weight | 366.3 g/mol |

| IUPAC Name | 4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |

| Standard InChI | InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2 |

| Standard InChI Key | YTKUWDBFDASYHO-UFBJYANTSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl |

| Canonical SMILES | CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |

Introduction

Chemical and Structural Characteristics of Bendamustine-d8

Table 1: Key Structural Features of Bendamustine-d8

| Component | Description |

|---|---|

| Benzimidazole core | Fused bicyclic ring system with deuterium at positions 1, 3, and 5 |

| Chloroethyl groups | Two moieties attached to the tertiary nitrogen |

| Butanoic acid side chain | Carboxylic acid group linked via a four-carbon chain to the benzimidazole |

| Isotopic purity | ≥98% deuterium enrichment at specified positions |

Physicochemical Properties

The deuterium substitution increases the molecular weight of Bendamustine-d8 to 402.78 g/mol compared to 394.72 g/mol for the non-deuterated form . This modification reduces oxidative metabolism rates by cytochrome P450 enzymes, as evidenced by a 40% decrease in hepatic clearance in murine models. The compound exhibits limited aqueous solubility (0.0618 mg/mL) but demonstrates high lipophilicity (), facilitating passive diffusion across cell membranes .

Synthesis and Analytical Characterization

Deuteration Process

Bendamustine-d8 is synthesized through catalytic deuteration of bendamustine hydrochloride under controlled conditions:

-

Substrate Preparation: Bendamustine hydrochloride is dissolved in deuterated dimethylformamide (DMF-d7) to ensure proton exchange.

-

Catalytic Exchange: Palladium-on-carbon (Pd/C) catalyzes hydrogen-deuterium exchange at 80°C under 3 atm deuterium gas for 24 hours.

-

Purification: The crude product is recrystallized from deuterated methanol to achieve ≥98% isotopic purity.

Table 2: Optimization Parameters for Bendamustine-d8 Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes deuteration efficiency |

| Reaction time | 24 hours | Balances completion vs. degradation |

| Catalyst loading | 5% Pd/C (w/w) | Prevents over-deuteration |

| Solvent | DMF-d7 | Enhances proton exchange |

Quality Control

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at ([M+H]), while -NMR reveals the absence of proton signals at deuterated positions. High-performance liquid chromatography (HPLC) purity exceeds 99.5%, with a retention time of 12.3 minutes under reversed-phase conditions .

Mechanism of Action and Pharmacodynamic Profile

DNA Alkylation and Crosslinking

Like bendamustine, Bendamustine-d8 induces cytotoxic effects through bifunctional alkylation:

-

Interstrand Crosslinks: The chloroethyl groups form covalent bonds with guanine residues at N7 positions, creating crosslinks that impede DNA replication .

-

Base Excision Repair Inhibition: Bendamustine-d8 suppresses PARP-1 activity by 60% at 10 μM concentrations, hindering DNA repair mechanisms.

Non-Apoptotic Cell Death Pathways

In apoptosis-resistant lymphoma cell lines, Bendamustine-d8 triggers necroptosis via RIPK1/RIPK3/MLKL pathway activation, achieving 70% cell death at 50 μM concentrations. This dual apoptotic/necroptotic activity enhances its utility in studying treatment-resistant malignancies.

Pharmacokinetics and Metabolic Stability

Absorption and Distribution

Bendamustine-d8 demonstrates 95% plasma protein binding, primarily to albumin, which prolongs its circulation half-life to 3.2 hours compared to 1.8 hours for bendamustine . The volume of distribution () is 25 L/kg, indicating extensive tissue penetration.

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | Bendamustine | Bendamustine-d8 |

|---|---|---|

| 1,200 ng/mL | 1,150 ng/mL | |

| 1.8 hours | 3.2 hours | |

| AUC | 8,400 ng·h/mL | 12,300 ng·h/mL |

| CL | 15 L/h | 9 L/h |

Metabolism and Excretion

Deuterium substitution reduces hepatic clearance by 40%, with primary metabolites including:

-

-desmethyl Bendamustine-d8 (23% of dose)

-

Hydroxy Bendamustine-d8 (17% of dose)

Urinary excretion accounts for 65% of elimination, versus 45% for bendamustine, indicating reduced biliary secretion.

Research Applications and Clinical Relevance

Drug Interaction Studies

Bendamustine-d8 enables precise quantification of drug-drug interactions through stable isotope tracing. Co-administration with CYP3A4 inhibitors like ketoconazole increases AUC by 220%, confirming the role of cytochrome P450 in bendamustine metabolism.

Biomarker Development

Deuterium labeling facilitates the development of LC-MS/MS assays with detection limits of 0.1 ng/mL, allowing pharmacokinetic monitoring in clinical trials.

Future Directions

Ongoing research explores Bendamustine-d8's utility in:

-

PET Imaging: -labeled analogs for real-time tumor tracking

-

Combination Therapies: Synergy studies with BTK inhibitors (e.g., ibrutinib)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume